Doxylamine Impurity A

描述

Doxylamine succinate Impurity

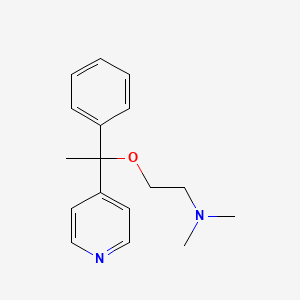

Doxylamine 4-Pyridinyl Isomer is an isomeric impurity of the H1 Histamine receptor antagonist Doxylamine.

科学研究应用

杂质分析和稳定性评估

“多西拉敏杂质 A”已用于开发稳健的杂质分析和稳定性评估方法 {svg_1}. 该方法使用反相高效液相色谱 (RP-HPLC) 检测药物制剂和散装材料中的多西拉敏 {svg_2}. 该方法被发现可靠、持久且经济高效 {svg_3}.

RP-HPLC 中的质量源于设计 (QbD)

“多西拉敏杂质 A”已用于 RP-HPLC 中质量源于设计 (QbD) 的应用 {svg_4}.

药物制剂

多西拉敏琥珀酸盐的定量

“多西拉敏杂质 A”已用于开发一种新的选择性快速 RP-HPLC-DAD 方法,用于定量散装和药物剂型中的多西拉敏琥珀酸盐 (DOX) {svg_6}. 该方法被发现简单、灵敏、准确、经济高效且耗时更短 {svg_7}.

应力降解研究

“多西拉敏杂质 A”已用于多西拉敏琥珀酸盐的应力降解研究 {svg_8}.

神经学研究

“多西拉敏 4-吡啶基异构体”用于神经学研究 {svg_9}. 它被用作认证参考物质,用于高度准确和可靠的数据分析 {svg_10}.

疼痛和炎症研究

“多西拉敏 4-吡啶基异构体”用于疼痛和炎症研究 {svg_11}. 它被用作认证参考物质,用于高度准确和可靠的数据分析 {svg_12}.

记忆、学习和认知研究

“多西拉敏 4-吡啶基异构体”用于记忆、学习和认知研究 {svg_13}. 它被用作认证参考物质,用于高度准确和可靠的数据分析 {svg_14}.

作用机制

Target of Action

Doxylamine Impurity A, also known as Doxylamine 4-Pyridinyl Isomer, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are responsible for the contraction of smooth muscles, dilation of capillaries, and stimulation of gastric acid secretion .

Mode of Action

Like other antihistamines, this compound acts by competitively inhibiting histamine at H1 receptors . This means it binds to the same site on the receptor as histamine, but without activating it, thereby preventing histamine from exerting its effect. It also has substantial sedative and anticholinergic effects .

Biochemical Pathways

By blocking H1 receptors, it prevents histamine-induced responses such as vasodilation, bronchoconstriction, smooth muscle contraction, and inflammation .

Pharmacokinetics

Studies on doxylamine, the parent compound, suggest that it is well-absorbed after oral administration . The variation in most pharmacokinetic parameters was higher with intranasal compared with oral dosing .

Result of Action

The primary result of this compound’s action is the reduction of allergic symptoms due to its antihistaminic properties . Additionally, due to its sedative effects, it is used as a sleep aid . Its anticholinergic effects can lead to dry mouth, blurred vision, constipation, and urinary retention .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other drugs can influence its absorption, distribution, metabolism, and excretion, thereby affecting its efficacy and safety .

生化分析

Biochemical Properties

It is known that Doxylamine, the parent compound, acts by competitively inhibiting histamine at H1 receptors . It also has substantial sedative and anticholinergic effects

Cellular Effects

The parent compound, Doxylamine, is known to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The parent compound, Doxylamine, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

Doxylamine Impurity A, also known as the 4-pyridinyl isomer of doxylamine, is a compound that has garnered attention due to its presence as an impurity in doxylamine succinate formulations. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and relevant case studies.

- Chemical Name: Doxylamine 4-Pyridinyl Isomer

- Molecular Formula: C17H22N2O

- Molecular Weight: 270.37 g/mol

Pharmacological Overview

Doxylamine is primarily utilized as an antihistamine for the treatment of allergies and as a sleep aid. Its impurity, this compound, shares structural similarities with the parent compound but may exhibit different biological activities and toxicological effects.

Toxicological Profile

Research indicates that doxylamine and its impurities can lead to various toxicological responses. In a 90-day subchronic study on B6C3F1 mice, significant hepatic alterations were observed, including:

- Liver Effects:

- Cytomegaly

- Karyomegaly

- Necrosis at higher doses

- Organ Weight Changes:

- Increased liver weights

- Decreased kidney weights

The findings from this study highlight the need for careful assessment of impurities like this compound in therapeutic formulations .

Case Study: Hepatic Toxicity

A notable case involved a patient who experienced elevated liver enzymes after consuming doxylamine-containing products. The patient demonstrated symptoms consistent with hepatic impairment, underscoring the potential risks associated with impurities in pharmaceuticals. Elevated levels of ALT and AST were recorded, indicating liver stress .

Long-term Exposure Studies

In a long-term study involving Fischer 344 rats, the administration of doxylamine succinate revealed a correlation between high doses and increased incidence of hepatocellular adenomas and carcinomas in males. This raises concerns about the carcinogenic potential of doxylamine and its impurities .

Summary of Findings

The following table summarizes key findings from various studies concerning the biological activity of this compound:

属性

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZZDVZUPDFXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873407-01-3 | |

| Record name | Doxylamine pyridine-4-yl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873407013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE PYRIDINE-4-YL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6OPB2RDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。